molecular formula C20H14BrN3O B2938478 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 404833-38-1

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

Cat. No.: B2938478
CAS No.: 404833-38-1
M. Wt: 392.256
InChI Key: GLYOJAHNDNWHCQ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a synthetic small molecule featuring a benzimidazole core linked to a brominated benzamide group. This structure classifies it among privileged scaffolds in medicinal chemistry, known for its versatility in interacting with various biological targets. The benzimidazole nucleus is a well-recognized pharmacophore, structurally analogous to purines, which allows its derivatives to exhibit a broad spectrum of biological activities. This makes such compounds valuable tools in probing disease mechanisms, particularly in early-stage drug discovery research for applications such as antimicrobial and anticancer agent development . The presence of the bromine atom offers a potential site for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize the compound's properties . As a brominated benzimidazole derivative, this compound serves as a key synthetic intermediate or a potential inhibitor in biochemical pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the latest scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOJAHNDNWHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by bromination. One common method includes:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide with structurally or functionally related benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Biological Activity References
This compound (Target) C20H14BrN3O ~391.3 3-Bromobenzamide Inferred: Potential antimicrobial/anti-inflammatory activity based on structural analogs.
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide C20H13BrN2OS 409.3 Benzothiazole, 2-Bromobenzamide Not explicitly reported; benzothiazoles are associated with antitumor and antimicrobial effects.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide C28H23N3O 417.5 Diphenylpropanamide Not reported; diphenyl groups may enhance lipophilicity and CNS penetration.
N-[3-(1H-Benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide C24H16ClN3O 397.9 Chloronaphthamide Not reported; chloro substituents often improve metabolic stability.
2-{3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-N-phenylacetamide (AJ) C23H19N3O2 369.4 Acetamide, phenyl group Anti-inflammatory activity (comparable to indomethacin).
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) C15H14N3O 252.3 Methoxyaniline Analgesic activity via PPARγ agonism; reduces morphine-induced hyperalgesia.

Structural and Functional Insights

  • Bromine vs. Chlorine Substituents : The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to chlorine analogs (e.g., compound in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Benzimidazole vs. Benzimidazoles are more likely to engage in π-π stacking due to their planar structure.
  • Amide Modifications : The 3-bromobenzamide group in the target compound contrasts with diphenylpropanamide () and chloronaphthamide (), suggesting divergent binding modes. Bulky groups like diphenylpropanamide may hinder receptor access, while smaller halogenated groups improve specificity .

Pharmacological Comparisons

  • Anti-Inflammatory Activity : Compound AJ () demonstrated potent anti-inflammatory effects, likely due to the acetamide and nitro groups. The target compound’s bromine may similarly modulate COX-2 or TNF-α pathways but requires validation.
  • Analgesic Mechanisms: B1 and B8 () act via PPARγ agonism, whereas the target compound’s bromobenzamide moiety might target opioid or cannabinoid receptors, though this remains speculative.
  • Antimicrobial Potential: Benzimidazoles like those in inhibit MRSA via PBP2A binding. The bromine in the target compound could enhance interactions with bacterial enzymes, but this hypothesis needs testing.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Target of Action
The primary target of this compound is the p97/VCP ATPase . This enzyme plays a critical role in various cellular processes, particularly in protein degradation pathways.

Mode of Action
This compound acts as a covalent inhibitor of the C522 residue in p97, inhibiting its function. The inhibition of p97 disrupts the normal removal of misfolded proteins, leading to their accumulation within the cell. This accumulation can induce cellular stress and may result in apoptosis, particularly in cancer cells where protein degradation is crucial for maintaining cellular homeostasis.

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various human tumor cell lines. For instance, compounds structurally related to this benzimidazole derivative have shown GI50 values ranging from 0.276 to 14.3 µM in National Cancer Institute (NCI) assays .
  • Cell Cycle Arrest and Apoptosis : Flow cytometry analyses indicate that related compounds can induce cell cycle arrest at the G2/M phase and enhance apoptosis in leukemia cells, suggesting that this compound may exhibit similar effects .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceCompoundBiological ActivityKey Findings
This compoundInhibition of p97/VCP ATPaseDisruption of protein degradation pathways leading to apoptosis in cancer cells.
Related benzimidazole derivativesCytotoxicity against tumor cell linesGI50 values between 0.276 - 14.3 µM; induction of G2/M phase arrest and apoptosis in K-562 cells.
Benzimidazole derivativesAntimicrobial and anticancer effectsEffective against a range of bacteria and fungi; potential for further exploration in medicinal chemistry.

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